

# Spectroscopic Profile of 3-Ethoxyacrylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethoxyacrylic acid

Cat. No.: B1310210

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-Ethoxyacrylic acid**, a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data to facilitate compound identification and characterization. Detailed experimental protocols for obtaining such spectra are also provided.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for (E)-**3-ethoxyacrylic acid**. These predictions are based on computational models and provide expected values for chemical shifts and vibrational frequencies.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.65	Doublet	1H	=CH-O
~5.40	Doublet	1H	=CH-COOH
~3.95	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.35	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~11.5 (broad)	Singlet	1H	-COOH

### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~171	C=O
~163	=CH-O
~100	=CH-COOH
~68	-O-CH <sub>2</sub> -
~14	-CH <sub>3</sub>

### Predicted Infrared (IR) Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~2980, ~2940	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1640	Medium	C=C stretch (Alkene)
~1250	Strong	C-O stretch (Vinyl ether & Carboxylic Acid)
~1040	Strong	C-O stretch (Ethoxy group)

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a solid organic acid like **3-ethoxyacrylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials:

- **3-Ethoxyacrylic acid** (solid)
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- NMR tube (5 mm)
- Pipette and filter plug (e.g., glass wool)
- Vortex mixer

Procedure:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **3-ethoxyacrylic acid** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR, and place it in a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial.
  - Vortex the mixture until the solid is completely dissolved.
  - Filter the solution through a pipette with a small glass wool plug directly into a clean NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
- Place the sample in the NMR spectrometer.
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ .

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3-Ethoxyacrylic acid** (solid)
- FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
- Spatula

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of the solid **3-ethoxyacrylic acid** powder onto the center of the ATR crystal using a clean spatula.
  - Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Perform any necessary baseline corrections.
  - Label the significant peaks in the spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **3-ethoxyacrylic acid**.

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